molecular formula C11H14O B1672632 Isovalerophenone CAS No. 582-62-7

Isovalerophenone

Cat. No. B1672632
CAS RN: 582-62-7
M. Wt: 162.23 g/mol
InChI Key: HEOVGVNITGAUKL-UHFFFAOYSA-N
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Description

Isovalerophenone is an hydroxylated aromatic compound . It is also known as 3-methyl-1-phenylbutan-1-one . It is used in the production of microcapsules and polyvinyl chloride .


Synthesis Analysis

The synthesis of Isovalerophenone involves the reaction between cyanuric acid and either an alkanoic acid or methyl ethyl ketone . It is used in the manufacturing of photoresist in the semiconductor industry .


Molecular Structure Analysis

The molecular formula of Isovalerophenone is C11H14O . Its average mass is 162.228 Da and its monoisotopic mass is 162.104462 Da .


Chemical Reactions Analysis

Isovalerophenone is used in the manufacturing of photoresist in the semiconductor industry . Additionally, it acts as a component in the production of plastics and resins .


Physical And Chemical Properties Analysis

Isovalerophenone has a refractive index of 1.512 (lit.) and a density of 0.966 g/mL at 25 °C (lit.) . Its boiling point is 72-74 °C/3 mmHg (lit.) .

Scientific Research Applications

In the field of materials science, it could potentially be used in the manufacturing of photoresist in the semiconductor industry . Additionally, it might act as a component in the production of plastics and resins .

In environmental science, Isovalerophenone could potentially be found as an intermediate metabolite synthesized by certain bacterial strains, such as Pseudomonas aeruginosa .

    Organic Synthesis

    Isovalerophenone can serve as a building block in organic synthesis . It can be used to produce other chemicals, contributing to the synthesis of complex organic molecules .

    Material Science

    In the field of material science, Isovalerophenone could potentially be used in the manufacturing of photoresist in the semiconductor industry . It might also act as a component in the production of plastics and resins .

    Environmental Science

    Isovalerophenone could potentially be found as an intermediate metabolite synthesized by certain bacterial strains, such as Pseudomonas aeruginosa . This suggests its role in microbial metabolism and its potential use in bioremediation processes .

    Pharmaceutical Industry

    Isovalerophenone might be used in the pharmaceutical industry as a precursor for the synthesis of certain drugs . However, specific applications in this field would require further research .

    Perfume Industry

    Given its aromatic nature, Isovalerophenone could potentially be used in the perfume industry . It might contribute to the creation of new fragrances .

    Food Industry

    Isovalerophenone might also find applications in the food industry as a flavoring agent . Its potential use in this field would depend on its sensory properties and safety profile .

    Chemical Synthesis

    Isovalerophenone can be used as a building block in chemical synthesis, contributing to the synthesis of complex organic molecules .

    Microcapsules Production

    It is used in the production of microcapsules . Microcapsules have various applications in industries like pharmaceuticals, food and beverages, and cosmetics .

    Polyvinyl Chloride (PVC) Production

    Isovalerophenone is used in the production of polyvinyl chloride (PVC) . PVC is a widely used synthetic plastic polymer with applications in construction materials, clothing, healthcare products, and more .

    Protease Resistance

    This compound shows remarkable resistance to protease activity, with a high degree of stability in acidic environments and radiation . This could have potential applications in the development of stable bioactive compounds .

    Photoresist Manufacturing

    Isovalerophenone is used in the manufacturing of photoresist in the semiconductor industry . Photoresists are light-sensitive materials used in processes like photolithography and photoengraving to form patterned coatings on a surface .

    Metabolite Synthesis

    In nature, Isovalerophenone can be found as an intermediate metabolite synthesized by certain bacterial strains, such as Pseudomonas aeruginosa . This suggests its role in microbial metabolism and its potential use in bioremediation processes .

Safety And Hazards

Isovalerophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Isovalerophenone are not mentioned in the search results, it is used in the production of microcapsules and polyvinyl chloride , indicating potential applications in these areas.

properties

IUPAC Name

3-methyl-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOVGVNITGAUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060390
Record name 1-Butanone, 3-methyl-1-phenyl-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isovalerophenone

CAS RN

582-62-7
Record name Isobutyl phenyl ketone
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Record name Isovalerophenone
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Record name Isovalerophenone
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Record name 1-Butanone, 3-methyl-1-phenyl-
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Record name 1-Butanone, 3-methyl-1-phenyl-
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Record name Isovalerophenone
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Record name ISOVALEROPHENONE
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Synthesis routes and methods

Procedure details

A mixture of 3-methylbutanoic acid (20.4 g, 0.2 mol), thionyl chloride (35.7 g, 0.3 mol) and DMF (0.5 ml) was heated at reflux for 2 h. The mixture was carefully concentrated in vacuo to give the crude acid chloride. A suspension of anhydrous aluminium chloride (15.4 g, 115 mmol) in dichloromethane (100 ml) was cooled to 0° C. and a solution of the above acid chloride in dichloromethane (50 ml) was added dropwise. The mixture was stirred for 15 min and a solution of benzene (17.9 g, 0.23 mol) in dichloromethane (50 ml) was added dropwise and the resulting mixture stirred at room temperature for 16 h. The reaction mixture was poured into cold 0.05N hydrochloric acid (300 ml) and the resulting mixture extracted with dichloromethane (3×100 ml). The combined organic phases were washed with 1 hydrochloric acid (300 ml), water (300 ml) and saturated sodium hydrogen-carbonate solution (300 ml) and dried (MgSO4). The solvent was evaporated in vacuo to give 21.6 g of 3-methylbutyrophenone.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
17.9 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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